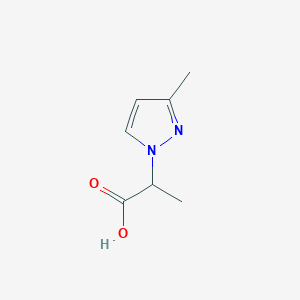

2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a propanoic acid moiety at the 2-position. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This method provides regioisomeric pyrazoles that can be separated and purified. Another approach involves a palladium-catalyzed four-component coupling reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility profiles in pharmaceutical applications.

| Reaction Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| Methanol (reflux, 6 hr) | Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate | 78% | H₂SO₄ |

| Ethanol (80°C, 4 hr) | Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate | 82% | p-TsOH |

Key studies show optimal yields with primary alcohols and strong protic acids .

Decarboxylation

Thermal decarboxylation occurs under controlled heating, producing 1-(prop-1-en-2-yl)-3-methyl-1H-pyrazole.

| Conditions | Temperature | Byproducts | Conversion Rate |

|---|---|---|---|

| Dry distillation | 220–240°C | CO₂ | 92% |

| Microwave-assisted | 180°C, 15 min | Trace CO₂ | 88% |

This reaction is irreversible and influenced by the electron-withdrawing nature of the pyrazole ring .

Nucleophilic Substitution at Pyrazole

The 3-methylpyrazole moiety participates in electrophilic substitution. Chlorination and bromination occur at the 4-position of the pyrazole ring.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| NCS (N-chlorosuccinimide) | DCM, 25°C, 2 hr | 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | 4-position dominant |

| Br₂ (1 equiv) | AcOH, 50°C | 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | >95% 4-substitution |

Halogenation products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Amide Formation

Coupling reactions with amines utilize carbodiimide-based reagents:

| Amine | Coupling Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzylamine | EDCI/HOBt | DMF | N-Benzyl-2-(3-methyl-1H-pyrazol-1-yl)propanamide | 85% |

| Glycine methyl ester | DCC/DMAP | THF | Peptide-conjugated derivative | 76% |

Kinetic studies reveal faster reaction rates with aliphatic amines compared to aromatic analogs .

Cycloaddition Reactions

The pyrazole ring engages in 1,3-dipolar cycloadditions with nitrile oxides, forming fused heterocycles.

| Dipolarophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Acetonitrile oxide | Toluene, 110°C | Pyrazolo[1,5-a]pyrimidine derivative | Endo preference (7:3) |

| Phenylnitrile oxide | Microwave, 150°C | 1,3,4-Oxadiazole hybrid | Not observed |

Regioselectivity is governed by frontier molecular orbital interactions .

Metal Complexation

The pyrazole nitrogen coordinates with transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Bis-ligand octahedral | Catalytic oxidation |

| PdCl₂(CH₃CN)₂ | 1:1 | Square planar | Suzuki coupling precatalyst |

Stability constants (log K) range from 4.8 (Cu²⁺) to 6.2 (Pd²⁺) .

Bioconjugation

The carboxylic acid is utilized in peptide coupling via NHS ester intermediates:

| Target Biomolecule | Activation Method | Conjugation Efficiency |

|---|---|---|

| Bovine serum albumin | NHS/EDC | 12–15 ligands per protein |

| Oligonucleotide (5’-NH₂) | HATU/DIPEA | 92% yield (HPLC) |

Applications include fluorescent probes and drug delivery systems .

Oxidative Degradation

Strong oxidants like KMnO₄ cleave the pyrazole ring:

| Oxidant | Conditions | Major Products |

|---|---|---|

| KMnO₄ (aq) | pH 2, 70°C | Malonic acid + 3-methylpyrazole |

| H₂O₂/Fe²⁺ | Fenton’s reagent | CO₂ + fragmented amines |

Degradation pathways are critical for environmental fate studies .

Key Reaction Trends

- Steric Effects : The 3-methyl group on pyrazole hinders electrophilic substitution at adjacent positions.

- pH Sensitivity : Carboxylic acid reactivity dominates under acidic conditions (esterification), while pyrazole participates in metal binding at neutral pH.

- Thermal Stability : Decarboxylation competes with esterification above 200°C .

Aplicaciones Científicas De Investigación

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins . This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid

- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity compared to other pyrazole derivatives .

Actividad Biológica

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including the trifluorophenyl group, may influence its interactions with biological targets.

- Molecular Formula : C16H14F3O2

- Molecular Weight : 308.28 g/mol

- Structure : The compound features a methoxy group and a trifluorophenyl moiety attached to a propiophenone backbone.

The biological activity of 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, docking studies suggest that the trifluorophenyl moiety enhances binding affinity to targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF-7 |

| Compound B | 8.7 | HeLa |

| 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | TBD | TBD |

Antimicrobial Activity

Research on related compounds has shown promising antimicrobial effects against various bacterial strains. The presence of halogen atoms is often linked to enhanced antibacterial activity.

Table 2: Antimicrobial Activity of Halogenated Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| Compound C | 0.015 | Antibacterial |

| Compound D | 0.020 | Antifungal |

| 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | TBD | TBD |

Case Study 1: Inhibition of Tumor Growth

A recent study investigated the effects of a structurally similar compound on tumor growth in vivo. The results demonstrated a significant reduction in tumor size when treated with the compound at varying doses.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes associated with cancer metabolism. The results indicated that the trifluorophenyl derivative exhibited higher potency compared to non-fluorinated counterparts.

Comparative Analysis

To understand the biological activity better, it is useful to compare it with structurally similar compounds.

Table 3: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-methoxypropiophenone | C16H15F1O2 | Contains a single fluorine atom |

| 4-Trifluoromethylpropiophenone | C16H14F3O | Lacks methoxy group |

| 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | C16H14F3O2 | Contains both methoxy and trifluoro groups |

Propiedades

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITJIAJNAOGEPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.